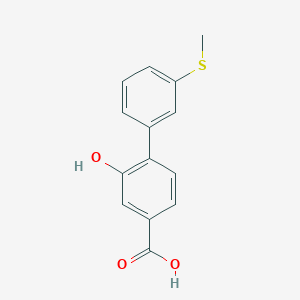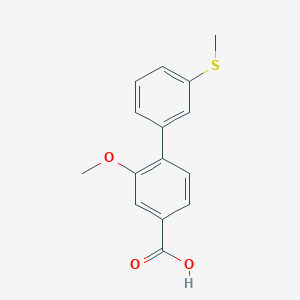
2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% (2F5MB) is an organic compound that is widely used in scientific research due to its unique properties. It is a member of the benzoic acid family of compounds and has a molecular weight of 246.26 g/mol. 2F5MB is a white, crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of pharmaceuticals, polymers, dyes, and other organic compounds. It is also used as a reactant in various chemical reactions, such as nucleophilic substitution, hydrolysis, and oxidation.
Applications De Recherche Scientifique
2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, polymers, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Additionally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of fluorinated polymers, which are used in the production of medical devices and other products. Furthermore, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of fluorinated surfactants, which are used in detergents and other cleaning products.
Mécanisme D'action
2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is an organic compound that acts as an acid catalyst in various chemical reactions. When it is added to a reaction, it helps to increase the rate of the reaction by lowering the activation energy. This allows the reaction to proceed more quickly and efficiently. Additionally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% can act as a nucleophilic reagent, which means that it can react with other molecules in a reaction to form new products.
Biochemical and Physiological Effects
2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is a non-toxic compound that does not have any known biochemical or physiological effects. It is not known to cause any adverse reactions when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is a non-toxic compound. This makes it safe to use in a laboratory setting. Additionally, it is a relatively inexpensive compound, which makes it a cost-effective reagent for use in experiments. However, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future applications of 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95%. It could be used as a catalyst in the synthesis of fluorinated polymers, which could be used in the production of medical devices and other products. Additionally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% could be used as a reactant in the synthesis of fluorinated surfactants, which could be used in detergents and other cleaning products. Furthermore, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% could be used in the synthesis of fluorinated organic compounds, which could be used in various industrial processes. Finally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% could be used as a reactant in the synthesis of pharmaceuticals, which could be used to treat various diseases and ailments.
Méthodes De Synthèse
2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% can be synthesized from the reaction of 3-methylthiophenol and fluoroacetic acid in the presence of an acid catalyst. This reaction is carried out at a temperature of 40-50°C, and the reaction time is typically one hour. The reaction produces a white crystalline product that is 95% pure. The product can then be purified further by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2-fluoro-5-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDFZHPYHOHYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














